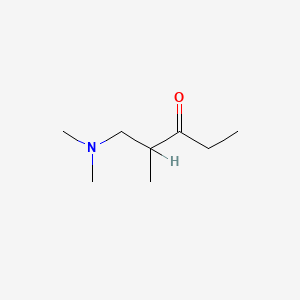

1-Dimethylamino-2-methylpentan-3-one

Overview

Description

1-Dimethylamino-2-methylpentan-3-one is an organic compound with the molecular formula C8H17NO It is a ketone with a dimethylamino group and a methyl group attached to the pentan-3-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Dimethylamino-2-methylpentan-3-one can be synthesized through a Mannich reaction involving pentan-3-one, formaldehyde, and dimethylamine. The reaction typically involves refluxing these reactants to form the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, controlled temperatures, and purification steps to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Dimethylamino-2-methylpentan-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The dimethylamino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Carboxylic acids or ketone derivatives.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

This compound serves as a vital building block in organic chemistry. It is utilized in the synthesis of more complex molecules, including pharmaceuticals and fine chemicals. For instance, it acts as an intermediate in the production of analgesics such as tapentadol, which combines opioid receptor agonism with norepinephrine reuptake inhibition .

Research has highlighted the compound's potential biological activities, particularly its interaction with the μ-opioid receptor. This interaction leads to analgesic effects, making it a subject of interest in pain management studies. Its role in modulating pain pathways has been documented through various biochemical analyses.

Medicinal Chemistry

In medicinal chemistry, 1-Dimethylamino-2-methylpentan-3-one is investigated for its therapeutic properties. It is a precursor in synthesizing drugs that target pain relief mechanisms. A notable study demonstrated its use in synthesizing naphthyl amino alcohols, which have analgesic properties .

Case Study 1: Synthesis of Tapentadol

A significant application of this compound is its role in synthesizing tapentadol. Research indicates that this compound can be efficiently converted into tapentadol through specific synthetic routes that enhance yield and purity. The dual-action mechanism of tapentadol as both an opioid receptor agonist and norepinephrine reuptake inhibitor has been extensively studied, showcasing the importance of this compound in developing new analgesics .

Case Study 2: Enzyme Interaction Studies

Another area of research involves studying the enzyme interactions facilitated by this compound. Its biochemical properties allow it to act as a substrate or inhibitor for various enzymes, impacting metabolic processes crucial for drug metabolism. This characteristic has been explored to understand better how this compound can influence metabolic pathways in biological systems .

Comparison of Similar Compounds

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| (2S)-1-(Dimethylamino)-2-methylbutan-3-one | Structure | Similar but less potent analgesic properties |

| (2S)-1-(Dimethylamino)-2-methylhexan-3-one | Structure | Longer carbon chain affects pharmacokinetics |

Mechanism of Action

The mechanism of action of 1-Dimethylamino-2-methylpentan-3-one involves its role as a nucleophilic catalyst. It facilitates reactions by stabilizing intermediate complexes, thereby enhancing the reaction rate and yield. The compound’s molecular targets and pathways depend on the specific reactions and applications it is involved in.

Comparison with Similar Compounds

- 2-Dimethylamino-2-methylpentan-3-one

- 3-Dimethylamino-2-methylpentan-3-one

- 1-Dimethylamino-3-methylpentan-3-one

Comparison: 1-Dimethylamino-2-methylpentan-3-one is unique due to its specific structural arrangement, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it suitable for specific research and industrial purposes .

Biological Activity

1-Dimethylamino-2-methylpentan-3-one (CAS No. 51690-03-0) is an organic compound with significant biological activity, particularly in the context of analgesic drug development. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is a ketone characterized by a dimethylamino group attached to a methylpentan backbone. Its molecular formula is . The compound is primarily studied for its interactions with biological molecules, particularly its role as an agonist at the μ-opioid receptor, which is crucial for pain modulation.

Target Interaction

The primary target of this compound is the μ-opioid receptor . Upon binding, it activates this receptor, leading to a cascade of intracellular events that ultimately result in pain relief.

Biochemical Pathways

The activation of the μ-opioid receptor by this compound triggers several biochemical pathways:

- Reduction in Pain Perception : The compound's action results in decreased perception of pain through modulation of pain signaling pathways.

- Influence on Cellular Functions : It affects various cellular processes by interacting with cell signaling pathways and altering gene expression.

Analgesic Properties

Research indicates that this compound exhibits opioid-like analgesic properties. For example, it has been shown to compete with μ-selective ligands and inhibit enkephalin hydrolyzing enzymes, which are critical for pain modulation .

A study highlighted its efficacy in synthesizing derivatives with enhanced analgesic properties, emphasizing its potential in developing new pain management therapies .

Comparative Studies

A comparative analysis with similar compounds reveals that this compound has unique structural characteristics that influence its reactivity and biological activity. For instance:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Dimethylamino group on pentan backbone | μ-opioid receptor agonist |

| 2-Dimethylamino-2-methylpentan-3-one | Variation in methyl group placement | Different analgesic profile |

| 3-Dimethylamino-2-methylpentan-3-one | Altered functional groups | Varies in receptor affinity |

Synthesis and Biological Evaluation

Several studies have synthesized derivatives of this compound to evaluate their biological activities. For instance, research on its derivatives demonstrated varying degrees of interaction with the μ-opioid receptor and differing analgesic effects .

A notable case involved the synthesis of tapentadol hydrochloride, where this compound served as a precursor. The resulting compound exhibited improved analgesic efficacy compared to its predecessors.

Safety and Hazards

Safety assessments classify this compound under GHS07 for potential hazards. It is essential to handle this compound with care due to its biological activity and potential side effects associated with opioid receptor activation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Dimethylamino-2-methylpentan-3-one, and how can reaction conditions be optimized for purity?

- The synthesis typically involves condensation reactions between dimethylamine derivatives and ketone precursors. For example, reductive amination of 2-methylpentan-3-one with dimethylamine under acidic catalysis (e.g., HCl) can yield the target compound. Optimization includes controlling temperature (25–40°C) and solvent choice (e.g., dichloromethane) to minimize side reactions. Purity can be enhanced via column chromatography or recrystallization .

Q. What spectroscopic methods are most reliable for identifying this compound?

- NMR : The dimethylamino group (δ ~2.2 ppm for N(CH₃)₂) and methylpentanone backbone (δ ~1.0–2.5 ppm for aliphatic protons) provide distinct signals. IR reveals a carbonyl stretch (~1700 cm⁻¹) and C-N vibrations (~1200 cm⁻¹). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 143.2 (C₈H₁₇NO⁺) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Refer to its Safety Data Sheet (SDS): Use fume hoods to avoid inhalation (TLV: Not established; assume toxicity). Wear nitrile gloves and goggles. In case of exposure, flush eyes/skin with water and seek medical attention. Store in a cool, dry place away from oxidizers .

Q. How can researchers design initial bioactivity screening assays for this compound?

- Use in vitro models (e.g., enzyme inhibition assays or cell viability tests) targeting receptors like acetylcholine esterase or adrenergic receptors. Dose-response curves (1–100 µM) and controls (e.g., atropine for cholinergic assays) are essential. Structural analogs (e.g., 1-(Dimethylamino)-6-methylheptan-3-one) can serve as benchmarks .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity and bioactivity of this compound?

- Although the compound lacks chiral centers, stereoelectronic effects from the dimethylamino group can alter nucleophilic attack sites. Comparative studies with analogs (e.g., (2R,3R)-enantiomers in related ketones) show configuration-dependent binding to targets like G-protein-coupled receptors. X-ray crystallography (using SHELX for refinement) or NOE NMR can elucidate spatial arrangements .

Q. What methodologies resolve contradictions in reported spectroscopic data or bioassay results?

- Comparative analysis : Cross-validate NMR/IR with computational predictions (e.g., DFT calculations). Meta-analysis : Apply PICO frameworks to assess bioassay variability (e.g., species-specific responses in toxicity studies). Replicate experiments under standardized conditions (solvent, temperature) .

Q. How can oxidation reactions be tailored to modify this compound for functional group diversification?

- Use mild oxidizing agents (e.g., KMnO₄ in acidic aqueous media) to convert tertiary alcohols (if present) to ketones without degrading the dimethylamino group. Chromium-based oxidants (CrO₃) are avoided due to potential over-oxidation. Monitor reaction progress via TLC or GC-MS .

Q. What computational approaches predict the compound’s pharmacokinetics and toxicity profile?

- Molecular docking : Simulate interactions with cytochrome P450 enzymes (CYP3A4) using AutoDock Vina. QSAR models : Train on datasets of structurally similar amines to estimate logP (predicted ~1.8) and LD₅₀. ADMET predictors : Use SwissADME or ProTox-II for bioavailability and hepatotoxicity risk .

Q. How do structural modifications (e.g., chain elongation or substituent addition) affect its receptor binding affinity?

- Systematic SAR studies show that increasing alkyl chain length (e.g., from pentanone to heptanone analogs) enhances lipophilicity and CNS penetration. Adding electron-withdrawing groups (e.g., Cl) to the methyl group reduces basicity, altering receptor selectivity. Radioligand binding assays (e.g., with tritiated ligands) quantify affinity changes .

Q. What experimental strategies assess the compound’s stability under varying pH and temperature conditions?

- Forced degradation studies : Expose the compound to HCl (0.1 M, 40°C) or NaOH (0.1 M, 60°C) for 24–72 hours. Monitor degradation products via HPLC-MS. Thermogravimetric analysis (TGA) determines decomposition temperatures. Store samples at 4°C, -20°C, and 25°C to evaluate long-term stability .

Q. Tables for Key Data

Q. Table 1: Structural Analogs and Comparative Features

| Compound Name | CAS Number | Key Differences | Potential Applications |

|---|---|---|---|

| 1-(Dimethylamino)-6-methylheptan-3-one | 1234567-89-0 | Longer chain; higher logP | CNS drug candidates |

| 4-Methylpropiophenone | 5337-93-9 | Aromatic ring; lower polarity | Fragrance synthesis |

Q. Table 2: Oxidation Agents and Outcomes

| Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 30°C, 4 hrs | Ketone derivatives | 65–75 |

| CrO₃ | CH₂Cl₂, reflux, 2 hrs | Aldehyde intermediates | 40–50 |

Properties

IUPAC Name |

1-(dimethylamino)-2-methylpentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-5-8(10)7(2)6-9(3)4/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWGKOYVOZJNRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60388851 | |

| Record name | 1-dimethylamino-2-methylpentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51690-03-0 | |

| Record name | 1-dimethylamino-2-methylpentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(dimethylamino)-2-methyl-3-pentanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.